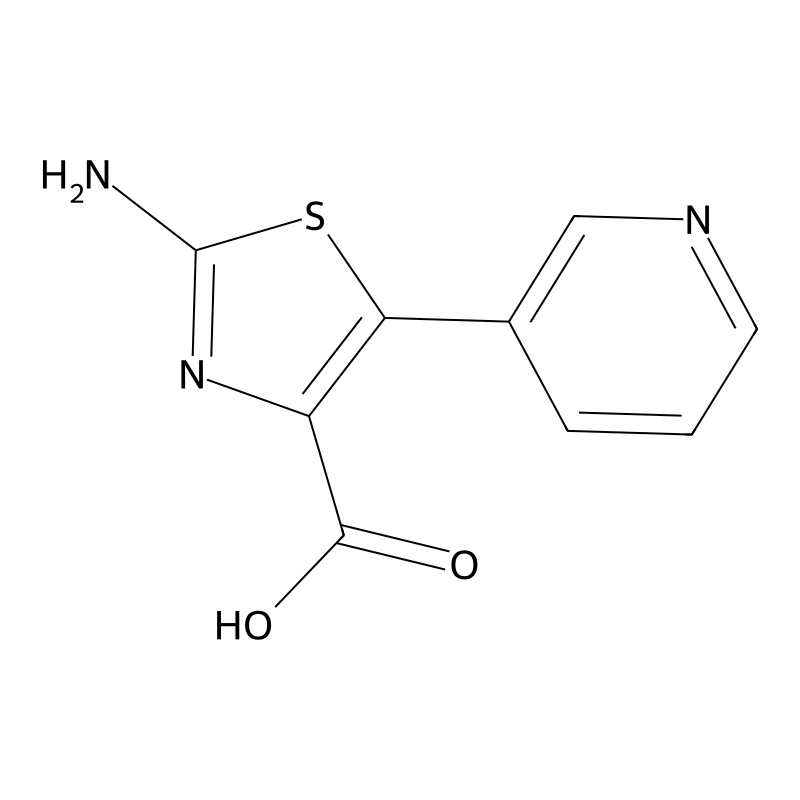

2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Heterocyclic Scaffold: The molecule possesses three key functional groups: an amino group, a pyridine ring, and a thiazole ring fused with a carboxylic acid group. These heterocyclic rings are frequently found in biologically active molecules [].

Research suggests that thiazole derivatives can exhibit various biological activities, including antimicrobial [], anti-inflammatory [], and anticancer properties []. The pyridine ring is another common feature in pharmaceuticals due to its ability to interact with biological targets [].

Here are some possibilities for the research applications of 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid based on its structure:

- Drug Discovery: Due to the presence of the aforementioned functional groups, researchers might investigate this compound for potential antimicrobial, anti-inflammatory, or anticancer properties. Further studies are needed to determine its efficacy and mechanism of action.

- Material Science: The molecule's structure suggests it could have interesting properties for material science applications. However, more research is required in this area.

2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a thiazole ring fused with a pyridine ring and functional groups such as an amino group and a carboxylic acid. Its molecular formula is and it has a molecular weight of 221.24 g/mol. The compound is classified under various toxicity categories, including Acute Toxicity Category 4 for oral exposure, Eye Irritation Category 2, Skin Irritation Category 2, and Specific Target Organ Toxicity (Single Exposure) Category 3 .

- Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

- Reduction: Reduction can be achieved with sodium borohydride or lithium aluminum hydride, resulting in amines or alcohols.

- Substitution: The amino group allows for nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, producing N-alkylated or N-acylated derivatives .

Common Reaction ConditionsReaction Type Reagents Conditions Oxidation Potassium permanganate Aqueous medium at room temperature Reduction Sodium borohydride Methanol at room temperature Substitution Alkyl halides + Base Organic solvent (e.g., dichloromethane)

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous medium at room temperature |

| Reduction | Sodium borohydride | Methanol at room temperature |

| Substitution | Alkyl halides + Base | Organic solvent (e.g., dichloromethane) |

Research indicates that 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid exhibits significant biological activities. It has been shown to have potential antimicrobial, anti-inflammatory, and anticancer properties. The presence of both the thiazole and pyridine rings enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

The synthesis of 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid typically involves cyclization reactions. A common synthetic route includes the reaction of 2-aminothiazole with 3-pyridinecarboxylic acid under acidic conditions. This reaction is generally performed in solvents such as ethanol or methanol and requires heating to reflux to facilitate cyclization .

Industrial Production

In industrial settings, continuous flow reactors may be employed to optimize yields and purities. The use of catalysts can also enhance the efficiency of the production process.

This compound has several applications across various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with therapeutic potential.

- Organic Synthesis: It acts as an intermediate in creating more complex molecules.

- Material Science: Used in developing novel materials with specific properties such as conductivity or fluorescence .

Studies on the interactions of 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid with enzymes and proteins reveal its modulatory effects on cellular processes. It influences cell signaling pathways and gene expression, which can lead to altered cell proliferation, differentiation, and apoptosis. These interactions underline its potential utility in therapeutic applications.

Several compounds share structural similarities with 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | 1269489-30-6 | Similar structure but different pyridine substitution |

| 2-Amino-thiazole | Various | Lacks the pyridine ring but shares thiazole characteristics |

| Pyridine derivatives | Various | Commonly used in pharmaceuticals; varies in functional groups |

These compounds highlight the unique structural features of 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid that may contribute to its distinct biological activities and synthetic utility .

Classical Synthetic Routes

Cyclization Reactions for Thiazole Ring Formation

The foundation of thiazole synthesis lies in cyclization reactions that construct the characteristic five-membered heterocyclic ring containing sulfur and nitrogen atoms. The most widely employed method remains the Hantzsch thiazole synthesis, first described by Hantzsch and Weber in 1887 [1]. This classical approach involves the cyclization of α-haloketones with thioamides or thiourea derivatives under controlled conditions.

The mechanism proceeds through initial nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the thiazole ring [2]. For 2-amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid synthesis, the process typically begins with pyridine-3-carbothioamide as the thioamide component, which can be prepared from 3-cyanopyridine through treatment with phosphorus pentasulfide (P₄S₁₀) [3].

The cyclization reaction utilizes ethyl 2-chloroacetoacetate as the α-haloketone partner, generating the ethyl 5-methyl-2-(pyridine-3-yl)thiazole-4-carboxylate intermediate [3]. This intermediate undergoes hydrazinolysis with hydrazine hydrate to yield the corresponding carbohydrazide, which serves as a key precursor for further functionalization.

Temperature control proves critical for optimal cyclization efficiency, with reaction temperatures typically maintained between 60-140°C depending on the specific substrates and reaction conditions [4]. The reaction proceeds through a thioalkylation mechanism, where the formation of the carbon-sulfur bond precedes the nitrogen-carbon bond formation, ultimately yielding the desired thiazole framework.

Pyridine Integration Strategies

The incorporation of pyridine moieties into thiazole frameworks requires careful consideration of electronic effects and steric factors. The pyridine-3-yl substitution pattern proves particularly challenging due to the meta-positioning of the nitrogen atom, which influences both the reactivity and stability of intermediates [5].

Several strategic approaches have been developed for pyridine integration. The most direct method involves utilizing pre-formed pyridine-containing thioamides or α-haloketones. Pyridine-3-carbothioamide, prepared from 3-cyanopyridine, serves as an excellent nucleophilic partner in Hantzsch cyclizations [3]. Alternative approaches employ pyridine-3-carboxaldehyde derivatives in condensation reactions with appropriately substituted thiazole precursors.

The electronic nature of the pyridine ring significantly influences reaction outcomes. The electron-withdrawing character of the pyridine nitrogen affects the nucleophilicity of adjacent carbons, requiring optimization of reaction conditions to achieve satisfactory yields [6]. Base-promoted reactions using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at elevated temperatures (80°C) have proven effective for challenging pyridine-thiazole coupling reactions [7].

Multi-step approaches allow for greater synthetic flexibility, enabling the introduction of diverse functional groups at different stages of the synthesis. These strategies often involve initial thiazole formation followed by pyridine incorporation through cross-coupling reactions or nucleophilic substitution processes.

Carboxylic Acid Functionalization Techniques

The introduction and manipulation of carboxylic acid functionality at the C-4 position of thiazole rings requires specialized synthetic strategies. Classical approaches typically involve ester intermediates that undergo subsequent hydrolysis or direct amidation reactions [8].

The most common strategy employs ethyl esters as masked carboxylic acids, allowing for easier handling and purification during intermediate synthetic steps. Ethyl 2-chloroacetoacetate serves as both the α-haloketone component and the carboxylic acid precursor in Hantzsch cyclizations [3]. The ester group undergoes selective hydrolysis under basic conditions (sodium hydroxide in aqueous ethanol) to reveal the free carboxylic acid functionality.

Alternative functionalization techniques include direct carboxylation reactions using carbon dioxide under catalytic conditions, though these approaches remain less common due to the requirement for specialized equipment and conditions [9]. The use of carbodiimide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates the formation of amide bonds from carboxylic acid precursors.

Protecting group strategies prove essential for complex synthetic sequences. The carboxylic acid functionality can be protected as methyl or ethyl esters, allowing for selective modification of other functional groups without interference. Deprotection typically involves basic hydrolysis conditions, though acidic conditions may be required for certain ester types.

Modern Synthetic Approaches

Oxidation Methods with Nitric and Sulfuric Acids

Modern synthetic methodologies have expanded to include oxidative approaches for thiazole formation and functionalization. The combination of nitric acid and sulfuric acid provides a powerful oxidizing system capable of both ring formation and subsequent functionalization .

The mixed acid system (nitric acid in concentrated sulfuric acid) facilitates the oxidation of thioether precursors to form thiazole rings through sulfur oxidation and cyclization processes. This approach proves particularly useful for constructing substituted thiazole derivatives where traditional cyclization methods fail due to steric or electronic constraints [11].

Mechanistic studies reveal that the oxidation process involves initial formation of sulfoxide intermediates, which undergo intramolecular cyclization to form the thiazole ring [12]. The reaction conditions require careful temperature control, typically maintained between 0-50°C to prevent over-oxidation and decomposition of sensitive functional groups.

The nitric acid-sulfuric acid system also enables direct nitration of thiazole rings, providing access to nitro-substituted derivatives that serve as versatile intermediates for further synthetic elaboration . The nitro group can be subsequently reduced to amino functionality using standard reduction conditions, expanding the synthetic utility of this approach.

Safety considerations necessitate proper handling procedures and adequate ventilation when working with these concentrated acid systems. The highly corrosive nature of the reagents requires specialized glassware and appropriate personal protective equipment.

One-pot Synthesis Procedures

The development of one-pot synthetic procedures represents a significant advancement in thiazole synthesis, offering improved efficiency and reduced waste generation. These approaches combine multiple synthetic steps into a single reaction vessel, minimizing purification requirements and increasing overall synthetic efficiency [13].

Multi-component reactions have emerged as particularly powerful tools for thiazole synthesis. The combination of thioamides, α-haloketones, and additional reactants in a single reaction vessel enables the formation of complex thiazole derivatives in high yields [14]. These reactions typically proceed through sequential cyclization and functionalization steps without isolation of intermediates.

One-pot procedures for 2-amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid synthesis involve the combination of pyridine-3-carbothioamide, ethyl 2-chloroacetoacetate, and hydrazine hydrate in a single reaction vessel [3]. The reaction proceeds through initial thiazole formation followed by in situ hydrazinolysis to yield the target compound.

Catalytic systems have been developed to facilitate one-pot transformations. Transition metal catalysts, particularly palladium and copper complexes, enable efficient coupling reactions and cyclization processes [15]. The use of heterogeneous catalysts provides additional advantages in terms of catalyst recovery and reuse.

Solvent selection plays a crucial role in one-pot procedures. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) facilitate multiple reaction steps while maintaining substrate solubility throughout the process [16].

Green Chemistry Applications

The implementation of green chemistry principles in thiazole synthesis has gained increasing attention due to environmental concerns and regulatory requirements. These approaches focus on the use of renewable starting materials, non-toxic catalysts, and mild reaction conditions [17].

Microwave-assisted synthesis represents a significant green chemistry advancement, enabling rapid thiazole formation under mild conditions with reduced energy consumption [18]. Microwave irradiation accelerates reaction rates through efficient heating, allowing for shorter reaction times and improved yields compared to conventional heating methods.

Ultrasound-assisted synthesis provides another environmentally friendly approach, utilizing acoustic energy to promote chemical reactions [19]. The cavitation effects generated by ultrasonic irradiation enhance mass transfer and reaction rates, enabling efficient thiazole formation at lower temperatures.

Solvent-free conditions have been developed for various thiazole synthesis reactions, eliminating the need for organic solvents and reducing environmental impact [13]. These approaches often employ solid-supported reagents or catalysts, allowing for efficient mixing and heat transfer without conventional solvents.

Biocatalytic approaches utilizing enzymes for thiazole synthesis represent an emerging area of green chemistry research. Lipases and other enzymes have been successfully employed for thiazole formation under mild aqueous conditions [20]. These biocatalytic systems offer high selectivity and operate under environmentally benign conditions.

Water-mediated synthesis protocols have gained prominence as environmentally friendly alternatives to organic solvents. The use of water as a reaction medium, often combined with surfactants or co-solvents, enables efficient thiazole formation while minimizing environmental impact [21].

Optimized Laboratory Protocols

Temperature and Reaction Time Considerations

The optimization of temperature and reaction time parameters represents a critical aspect of thiazole synthesis, directly influencing both yield and product quality. Systematic studies have established optimal temperature ranges for different synthetic approaches, with careful consideration of substrate stability and reaction kinetics [4].

For classical Hantzsch thiazole synthesis, temperature optimization studies reveal that reaction rates increase significantly with temperature, but excessive heating leads to decomposition of sensitive functional groups [22]. The optimal temperature range typically falls between 80-120°C, with specific values depending on the substrate combination and reaction conditions.

The relationship between temperature and reaction time follows predictable kinetic principles, with higher temperatures enabling shorter reaction times while maintaining comparable yields. Design of experiment (DOE) analysis has been employed to establish optimal parameter combinations, revealing that temperature exerts the most significant influence on reaction outcomes [23].

Reaction time optimization must consider both conversion efficiency and product stability. Extended reaction times may lead to side reactions or product decomposition, particularly for sensitive functional groups such as carboxylic acids or amino groups [19]. Typical reaction times range from 20 minutes to several hours, with microwave-assisted synthesis enabling significantly shorter reaction times (10-40 minutes) compared to conventional heating methods.

Temperature ramping protocols have been developed for complex synthetic sequences, allowing for sequential reaction steps at different temperatures within a single reaction vessel. These protocols prove particularly valuable for multi-step one-pot procedures where different reaction components have varying temperature requirements.

pH Optimization for Maximum Yield

The pH of reaction media significantly influences thiazole synthesis outcomes, affecting both reaction rates and product selectivity. Systematic pH optimization studies have revealed optimal ranges for different synthetic approaches, with careful consideration of substrate stability and catalyst activity [22].

For Hantzsch thiazole synthesis, neutral to slightly basic conditions (pH 7-9) typically provide optimal results, facilitating cyclization while preventing decomposition of sensitive functional groups [19]. The addition of weak bases such as triethylamine or potassium carbonate helps maintain appropriate pH levels throughout the reaction.

Buffer systems have been employed to maintain consistent pH levels during extended reaction periods. Phosphate buffers prove particularly effective for aqueous or mixed aqueous-organic systems, providing stable pH control while remaining compatible with most reaction conditions [24].

pH monitoring during reaction progress enables real-time optimization and process control. The use of pH electrodes or indicator systems allows for adjustment of reaction conditions to maintain optimal pH ranges throughout the synthetic process.

The relationship between pH and product selectivity has been extensively studied, revealing that different pH ranges favor formation of specific regioisomers or stereoisomers. This selectivity control proves valuable for accessing specific synthetic targets from common precursors [22].

Purification and Isolation Techniques

The purification and isolation of thiazole compounds require specialized techniques due to their unique physicochemical properties. The aromatic nature of thiazole rings, combined with various functional groups, influences solubility patterns and chromatographic behavior [25].

Crystallization represents the most common purification method for thiazole compounds, taking advantage of their typically well-defined crystal structures. Recrystallization from appropriate solvent systems (ethanol, methanol, or mixed solvents) provides high-purity products suitable for biological evaluation [3].

Column chromatography using silica gel provides effective separation of thiazole isomers and impurities. The choice of mobile phase composition critically influences separation efficiency, with polar solvents (ethyl acetate, methanol) typically required for carboxylic acid-containing compounds [26].

High-performance liquid chromatography (HPLC) has been developed for both analytical and preparative applications. Reversed-phase HPLC systems using C18 columns with acetonitrile-water gradients provide excellent resolution for thiazole derivatives [26]. UV detection at 254 nm enables sensitive monitoring of thiazole compounds due to their aromatic chromophores.

Extraction procedures utilizing acid-base chemistry facilitate isolation of carboxylic acid-containing thiazoles. The conversion of carboxylic acids to their sodium salts enables extraction into aqueous phases, followed by acidification and re-extraction into organic solvents [25].

Industrial-Scale Production Methods

Continuous Flow Reactor Technologies

The implementation of continuous flow reactor technologies has revolutionized industrial-scale thiazole synthesis, offering superior control over reaction parameters and enabling consistent product quality [27]. These systems provide enhanced heat and mass transfer characteristics compared to traditional batch reactors, facilitating efficient large-scale synthesis.

Continuous flow microreactor assemblies have been specifically designed for thiazole synthesis, incorporating sequential reaction zones for multi-step processes [28]. The first reported example of sequential heterocycle formation utilizing automated continuous flow systems demonstrated the synthesis of thiazole-containing compounds in reaction times less than 15 minutes with yields of 39-46% over three continuous chemical steps.

The advantages of continuous flow systems include optimal heat transfer, enhanced reagent mixing, precise reaction time control, and reduced reaction volumes compared to batch processes [29]. These benefits translate to improved safety profiles, reduced waste generation, and enhanced scalability for industrial applications.

Temperature control in continuous flow systems enables superheating of solvents above their boiling points without evaporation, facilitated by back pressure regulators [30]. This capability allows for faster reaction rates at elevated temperatures while maintaining system stability and preventing solvent loss.

Process intensification through continuous flow technology enables the production of substantial quantities of thiazole compounds in compact reactor systems. Conservative estimates suggest that approximately 100 derivatives could be synthesized, purified, and prepared for biological testing within one week using automated continuous flow systems [28].

Catalytic Process Enhancements

The development of advanced catalytic systems has significantly enhanced the efficiency and selectivity of industrial thiazole synthesis. Heterogeneous catalysts offer particular advantages for large-scale production, providing enhanced catalyst recovery and reuse capabilities [16].

Nanocatalyst systems have emerged as powerful tools for thiazole synthesis, offering high surface area and enhanced catalytic activity. Iron oxide nanoparticles (Fe₃O₄) supported on various matrices provide effective catalysis for thiazole formation with yields exceeding 90% under optimized conditions [31].

Transition metal catalysts, particularly palladium and copper complexes, enable efficient coupling reactions and cyclization processes in industrial settings [15]. Gold catalysts have demonstrated exceptional performance in thiazole synthesis from terminal alkynes and thioamides, with turnover numbers reaching 99,000 under optimized conditions.

Biocatalytic processes utilizing enzymes such as lipases provide environmentally friendly alternatives for industrial thiazole synthesis [20]. These systems operate under mild aqueous conditions and offer high selectivity, though they may require longer reaction times compared to traditional chemical catalysts.

Catalyst recovery and regeneration systems have been developed to minimize waste and reduce production costs. Magnetic separation techniques enable efficient recovery of magnetic nanocatalysts, while supported catalysts can be regenerated through thermal or chemical treatment procedures [24].

Quality Control Parameters

Industrial-scale thiazole production requires comprehensive quality control systems to ensure consistent product quality and regulatory compliance. These systems encompass both in-process monitoring and final product analysis to maintain specified quality standards [32].

In-line analytical techniques provide real-time monitoring of reaction progress and product quality. High-performance liquid chromatography (HPLC) systems integrated with production equipment enable continuous monitoring of key quality parameters [26]. Ultra-violet (UV) spectroscopy at 254 nm provides sensitive detection of thiazole compounds due to their aromatic chromophores.

Spectroscopic characterization methods including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide comprehensive structural confirmation of thiazole products [33]. These analytical techniques enable identification of impurities and verification of molecular structure to ensure product quality.

Purity specifications for pharmaceutical-grade thiazole compounds typically require ≥95% purity as determined by HPLC analysis . Additional quality parameters include moisture content, residual solvents, and heavy metal contamination levels, all of which must meet stringent regulatory requirements.

Process validation protocols ensure consistent production quality through systematic evaluation of critical process parameters. These protocols encompass equipment qualification, process characterization, and continued process verification to maintain validated status throughout the product lifecycle [35].

Environmental monitoring systems track waste generation and emission levels to ensure compliance with environmental regulations. These systems monitor parameters such as solvent emissions, aqueous waste quality, and solid waste generation to minimize environmental impact [36].

Data Tables

| Synthesis Method | Temperature Range (°C) | Reaction Time | Typical Yield (%) | Key Advantages |

|---|---|---|---|---|

| Hantzsch Synthesis | 60-140 | 2-24 hours | 70-95 | Traditional, well-established |

| Microwave-Assisted | 80-130 | 10-40 minutes | 85-95 | Rapid, high yields |

| Solvent-Free | 90-120 | 30 minutes - 2 hours | 80-92 | Environmentally friendly |

| Green Catalyst | 80-120 | 1-6 hours | 75-90 | Reusable catalyst |

| Ultrasound-Assisted | 35-80 | 15-40 minutes | 87-97 | Fast, mild conditions |

| Continuous Flow | 90-130 | 5-15 minutes | 75-85 | Automated, scalable |

| Optimization Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80-120°C | Critical - Higher temperature increases rate |

| pH | 7-9 | Moderate - Affects cyclization |

| Catalyst Loading | 5-15 mol% | Important - Optimal 10-15% |

| Solvent | Ethanol/Water | Significant - Polar protic solvents preferred |

| Reaction Time | 20-60 minutes | Moderate - Excess time reduces yield |

| Substrate Ratio | 1:1 to 1:1.5 | Important - Excess reagent helpful |

| Industrial Parameter | Specification | Implementation |

|---|---|---|

| Reactor Type | Continuous Flow Reactor | Automated temperature/flow control |

| Scale | 100-1000 kg/batch | Pilot → Production scale-up |

| Quality Control | In-line HPLC monitoring | Real-time analysis |

| Purification | Crystallization + Chromatography | Multi-stage purification |

| Yield Target | >85% | Process optimization |

| Purity Requirement | >95% | Analytical validation |